molecular formula C4H6BrCl2N3 B2764055 3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride CAS No. 1630763-74-4

3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride

Cat. No.: B2764055
CAS No.: 1630763-74-4
M. Wt: 246.92
InChI Key: WEEWBWVFBJYCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride typically involves the reaction of 3-bromo-1H-1,2,4-triazole with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

    Oxidation and reduction: The triazole ring can participate in redox reactions under appropriate conditions.

    Coupling reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1-(2-chloroethyl)-1H-1,2,4-triazole.

Scientific Research Applications

3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride has several applications in scientific research:

    Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological studies: The compound can be used to study the biological activity of triazole derivatives and their interactions with biological targets.

    Industrial applications: It serves as a building block for the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloroethyl)-1H-1,2,4-triazole
  • 3-bromo-1H-1,2,4-triazole
  • 1-(2-bromoethyl)-1H-1,2,4-triazole

Uniqueness

3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and binding properties. This dual halogenation can provide distinct advantages in terms of chemical stability and biological activity compared to similar compounds with only one halogen atom.

Properties

IUPAC Name

3-bromo-1-(2-chloroethyl)-1,2,4-triazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrClN3.ClH/c5-4-7-3-9(8-4)2-1-6;/h3H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEWBWVFBJYCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CCCl)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.